6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane
Description
BenchChem offers high-quality 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H22N2 |
|---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
6-(2-methylphenyl)-6,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C15H22N2/c1-13-6-2-3-7-14(13)17-11-10-16-12-15(17)8-4-5-9-15/h2-3,6-7,16H,4-5,8-12H2,1H3 |
InChI Key |
QKDXVUUHIUURTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCNCC23CCCC3 |
Origin of Product |
United States |
An In-depth Technical Guide on the Physicochemical Characterization of 6-(o-tolyl)-6,9-diazaspiro[4.5]decane: Molecular Weight and Lipophilicity
Introduction
In the landscape of modern drug discovery, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic development is built. The physicochemical properties of a compound, such as its molecular weight and lipophilicity, are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior.[1][2][3] This guide provides a comprehensive technical overview of the methodologies used to determine two such critical parameters—molecular weight and lipophilicity—for the novel compound 6-(o-tolyl)-6,9-diazaspiro[4.5]decane.
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring that the described methods are understood not merely as steps to be followed, but as self-validating systems for generating robust and reliable data.
The spirocyclic scaffold of 6-(o-tolyl)-6,9-diazaspiro[4.5]decane presents a unique three-dimensional architecture that is of significant interest in medicinal chemistry for its potential to explore novel chemical space and enhance target specificity. A thorough understanding of its fundamental properties is therefore paramount for any future development endeavors.
Molecular Weight Determination: A Foundational Parameter
The molecular weight (MW) of a compound is a crucial initial parameter in its characterization. It is a key component of Lipinski's Rule of Five, a widely used guideline for predicting the druglikeness of a chemical compound.[4][5][6] Compounds with a molecular weight of less than 500 Daltons are generally considered more likely to be orally bioavailable.[4][5]
Theoretical Calculation of Molecular Weight
The molecular weight of 6-(o-tolyl)-6,9-diazaspiro[4.5]decane can be precisely calculated from its chemical formula. This is a fundamental and routine step in the characterization of any new chemical entity.[7][8][9][10]
Step 1: Deducing the Chemical Formula
The IUPAC name 6-(o-tolyl)-6,9-diazaspiro[4.5]decane provides the necessary information to determine its chemical structure and, consequently, its molecular formula.
-
6,9-diazaspiro[4.5]decane: This core structure indicates a spiro compound with a cyclopentane ring and a piperazine ring sharing a single carbon atom. The "deca" signifies a total of 10 carbon atoms in the spiro system. The "diaza" at positions 6 and 9 indicates two nitrogen atoms in the six-membered ring.
-
6-(o-tolyl): This indicates that an ortho-tolyl group (a toluene molecule attached at the ortho position) is substituted at the 6-position of the diazaspirodecane ring system.
Based on this, the chemical formula is determined to be C₁₅H₂₂N₂ .
Step 2: Summation of Atomic Weights
Using the atomic weights of the constituent elements from the periodic table, the molecular weight is calculated as follows:[7][8][9][10]
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 15 | 12.011 | 180.165 |
| Hydrogen (H) | 22 | 1.008 | 22.176 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Total | 230.355 |
Therefore, the calculated molecular weight of 6-(o-tolyl)-6,9-diazaspiro[4.5]decane is 230.355 g/mol . This value is well within the recommendation of Lipinski's Rule of Five.[4][5]
Lipophilicity: A Critical Determinant of Drug Action
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a pivotal physicochemical property in drug discovery.[1][2][3][11][12] It profoundly influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][3] The most common measure of lipophilicity is the logarithm of the partition coefficient (LogP), which quantifies the distribution of a compound between an aqueous phase (typically water) and a lipophilic phase (typically n-octanol).[12][13]
Theoretical Prediction of LogP
While experimental determination is the gold standard, computational methods for predicting LogP are invaluable for initial screening and prioritization of compounds. Numerous software programs are available that calculate LogP based on the compound's structure, using fragment-based or property-based approaches. For 6-(o-tolyl)-6,9-diazaspiro[4.5]decane, a predicted LogP value would provide a useful starting point for experimental design. Given the presence of both a lipophilic tolyl group and a potentially ionizable diazaspirodecane core, the predicted LogP would likely be in the moderate range.
Experimental Determination of Lipophilicity (LogP)
The "gold standard" for experimental LogP determination is the shake-flask method.[13][14] Additionally, HPLC-based methods offer a high-throughput alternative for estimating LogP values.[14][15][16][17][18]
This method directly measures the partitioning of the compound between n-octanol and water.[14][19][20][21]
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.
Step-by-Step Methodology:
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and water in a separatory funnel.
-
Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely and collect each phase. This step is crucial to prevent volume changes during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of 6-(o-tolyl)-6,9-diazaspiro[4.5]decane in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).
-
-
Partitioning:
-
In a series of glass vials, add a precise volume of the stock solution and a precise volume of the pre-saturated water. Varying the volume ratios can be beneficial for compounds with very high or low LogP values.
-
Seal the vials and shake them gently at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).
-
-
Phase Separation:
-
Centrifuge the vials at a low speed to ensure complete separation of the two phases.
-
-
Concentration Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase should be prepared beforehand.
-
-
Calculation of LogP:
-
The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]
-
The LogP is then calculated as: LogP = log₁₀(P)
-
Causality and Self-Validation: The use of pre-saturated solvents ensures that the partitioning is driven solely by the compound's properties. Analyzing the concentration in both phases provides a mass balance check, adding a layer of self-validation to the experiment.
Experimental Workflow for Shake-Flask LogP Determination
Caption: Workflow for determining LogP using the shake-flask method.
This indirect method correlates the retention time of a compound on a reverse-phase HPLC column with its lipophilicity.[14][15][16][17][18]
Principle: In reverse-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Lipophilic compounds have a stronger affinity for the stationary phase and thus have longer retention times. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be estimated from its retention time.
Step-by-Step Methodology:
-
System Setup:
-
Use a reverse-phase HPLC column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Select a set of standard compounds with accurately known LogP values that span the expected LogP range of the test compound.
-
Inject each standard compound and record its retention time (t_R).
-
Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Calculation of Capacity Factor (k'):
-
For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0
-
-
Generation of Calibration Curve:
-
Plot log(k') versus the known LogP values for the standard compounds.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = log(k') and x = LogP.
-
-
Analysis of the Test Compound:
-
Inject the 6-(o-tolyl)-6,9-diazaspiro[4.5]decane sample under the same HPLC conditions.
-
Record its retention time and calculate its log(k').
-
-
Estimation of LogP:
-
Using the equation from the calibration curve, calculate the LogP of the test compound.
-
Causality and Self-Validation: The strength of this method lies in the robustness of the correlation between retention time and lipophilicity for a congeneric series of compounds. The linearity of the calibration curve serves as a validation of the experimental conditions.
Logical Relationship in HPLC-Based LogP Estimation
Caption: The logical flow for estimating LogP using an HPLC-based method.
Summary of Physicochemical Properties
The following table summarizes the determined and expected physicochemical properties of 6-(o-tolyl)-6,9-diazaspiro[4.5]decane.
| Parameter | Value/Method | Significance in Drug Discovery |
| Molecular Formula | C₁₅H₂₂N₂ | Provides the basis for all further calculations. |
| Molecular Weight | 230.355 g/mol | Conforms to Lipinski's Rule of Five, suggesting potential for good oral bioavailability.[4][5] |
| Predicted LogP | (To be determined computationally) | Provides an initial estimate of lipophilicity for guiding experimental design. |
| Experimental LogP | To be determined via Shake-Flask or HPLC method | A critical parameter for predicting ADMET properties and overall druglikeness.[1][2][3][11][12] |
Conclusion
The determination of molecular weight and lipophilicity are indispensable first steps in the characterization of any novel compound with therapeutic potential. For 6-(o-tolyl)-6,9-diazaspiro[4.5]decane, the calculated molecular weight of 230.355 g/mol is favorable for druglikeness. The robust experimental protocols detailed in this guide for determining its lipophilicity will provide the critical data needed to assess its potential for further development. By adhering to these methodologically sound and self-validating procedures, researchers can confidently generate the foundational physicochemical data that will inform and guide the subsequent stages of the drug discovery process.
References
-
Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery. [Link]
-
bioaccess. Understanding the Lipinski Rule of Five in Drug Discovery. [Link]
-
Wikipedia. Lipinski's rule of five. [Link]
-
GARDP Revive. Lipinski's Rule of 5. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
-
AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. [Link]
-
ResearchGate. The influence of lipophilicity in drug discovery and design | Request PDF. [Link]
-
Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. [Link]
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]
-
Prepineer. How Do You Find The Molecular Weight Of A Compound?. [Link]
-
Al-Kurdi, Z., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]
-
Carnegie Mellon University. Molecular Weight Calculation. [Link]
-
Taylor & Francis Online. Is there enough focus on lipophilicity in drug discovery?. [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]
- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
ChemCollective. Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. [Link]
- Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
-
YouTube. How to calculate molecular mass and molecular weight?. [Link]
-
ResearchGate. Octanol Water Partition Coefficient Determination for Model Steroids Using an HPLC Method. [Link]
-
Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]
-
Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]
-
ACS Publications. Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. [Link]
-
Cambridge MedChem Consulting. LogP/D. [Link]
Sources
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- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 5. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 6. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 7. prepineer.com [prepineer.com]
- 8. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]
- 9. Calculating Molecular Weight [chemcollective.org]
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- 16. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
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Application Note: Protocols for Preparing 6,9-Diazaspiro[4.5]decane Scaffolds
Executive Summary & Structural Logic
The 6,9-diazaspiro[4.5]decane scaffold (often chemically indexed as spiro[cyclopentane-1,2'-piperazine] ) represents a "privileged structure" in medicinal chemistry. Its spirocyclic core provides rigid conformational restriction, orienting substituents in precise vectors that are ideal for targeting G-protein coupled receptors (GPCRs), ion channels, and enzyme active sites (e.g., chitin synthase inhibitors).
Unlike flat aromatic systems, this sp3-rich scaffold offers improved solubility and metabolic stability (Fsp3 character). This guide details two primary synthetic routes:
-
The Bargellini Multicomponent Reaction: A rapid, one-pot access to the oxo-derivative (lactam), ideal for library generation.
-
The Amino Acid Cyclization Route: A stepwise, high-fidelity approach allowing for diverse substitution patterns and potentially enantioselective entry.
Structural Definition & Numbering
To ensure protocol accuracy, the numbering convention used in this document is the IUPAC spiro[4.5]decane system:
-
Ring A (5-membered): Positions 1–5 (Carbon 5 is the spiro center).
-
Ring B (6-membered): Positions 6–10.
-
Heteroatoms: Nitrogen atoms at positions 6 and 9.
Method A: The Bargellini Multicomponent Synthesis
Best for: Rapid access to the scaffold; One-pot synthesis; Racemic libraries.
The Bargellini reaction utilizes the reactivity of trichloromethanide anions to generate a gem-dichloroepoxide in situ, which undergoes regioselective ring opening by a 1,2-diamine. This method directly yields the 6,9-diazaspiro[4.5]decan-7-one (lactam) intermediate.
Mechanistic Pathway
The reaction proceeds via a "domino" sequence:
-
Deprotonation of chloroform to generate the trichloromethanide anion.
-
Nucleophilic attack on cyclopentanone.
-
Intramolecular substitution to form a highly reactive gem-dichloroepoxide.
-
Nucleophilic attack by ethylenediamine (regioselective).
-
Acyl chloride-like cyclization to form the lactam.
Experimental Protocol
Target: 6,9-Diazaspiro[4.5]decan-7-one
Reagents:
-
Cyclopentanone (1.0 equiv)
-
Ethylenediamine (4.0 equiv) — Excess prevents polymerization.
-
Chloroform (Solvent/Reagent, 10.0 equiv)
-
Sodium Hydroxide (50% w/w aqueous solution, 4.0 equiv)
-
Benzyltriethylammonium chloride (TEBA) (0.05 equiv) — Phase Transfer Catalyst.
Step-by-Step Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient due to salt precipitation), a thermometer, and an addition funnel.
-
Charge: Add Cyclopentanone (20 mmol), Ethylenediamine (80 mmol), TEBA (1 mmol), and Chloroform (50 mL) to the flask.
-
Cooling: Cool the mixture to 0–5 °C using an ice/salt bath.
-
Addition: Dropwise add the 50% NaOH solution over 30 minutes. Critical: Maintain internal temperature below 15 °C to prevent violent exotherms.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir vigorously for 4–6 hours. The reaction typically turns opaque/slurry-like.
-
Workup:
-
Filter off the solid salts (NaCl) and wash the cake with dichloromethane (DCM).
-
Dry the combined organic filtrate over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure.
-
-
Purification: The residue is often pure enough for reduction. If necessary, recrystallize from Acetone/Hexane or purify via flash chromatography (DCM:MeOH 95:5).
Expected Yield: 55–75%
Method B: The Amino Acid Cyclization Route
Best for: High purity requirements; Analogues with sensitive functional groups; Avoiding chloroform.
This route builds the piperazine ring systematically from 1-aminocyclopentanecarboxylic acid (ACPCA).
Synthetic Workflow
Experimental Protocol
Target: 6,9-Diazaspiro[4.5]decane-7,10-dione (Diketopiperazine)
Step 1: Coupling
-
Dissolve 1-aminocyclopentanecarboxylic acid (10 mmol) and Boc-Glycine-OSu (or use EDC coupling with Glycine ethyl ester) in DMF.
-
Add DIPEA (2.0 equiv) and stir at RT for 12 h.
-
Perform standard aqueous workup to isolate the dipeptide.
Step 2: Cyclization
-
Deprotect the amine (if Boc protected) using TFA/DCM (1:1).
-
Dissolve the free amine-ester in sec-butanol or Toluene.
-
Add Acetic Acid (cat.) or simply reflux for 4–12 hours. Diketopiperazines often precipitate upon cooling.
-
Yield: 80–90% (Step 2).
Final Transformation: Reduction to the Scaffold
Both Method A (Lactam) and Method B (Dione) require reduction to yield the final secondary amine scaffold: 6,9-diazaspiro[4.5]decane .
Reagents:
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv per carbonyl group)
-
Anhydrous THF
Protocol:
-
Inert Atmosphere: Flame-dry a 2-neck flask and purge with Nitrogen/Argon.
-
Suspension: Suspend LiAlH₄ in dry THF at 0 °C.
-
Addition: Dissolve the precursor (Lactam or Dione) in dry THF and add dropwise to the hydride suspension.
-
Reflux: Heat to reflux (66 °C) for 6–12 hours. Monitor by TLC (the amine will be very polar; use Ninhydrin stain).
-
Fieser Workup (Critical for Safety):
-
Cool to 0 °C.
-
For every x grams of LiAlH₄ used, add:
-
x mL water (very slowly).
-
x mL 15% NaOH solution.
-
3x mL water.
-
-
Stir until the gray precipitate turns white and granular.
-
-
Isolation: Filter through Celite. Dry filtrate over Na₂SO₄ and concentrate.
-
Salt Formation: Treat the crude oil with HCl in Dioxane/Ether to precipitate the 6,9-diazaspiro[4.5]decane dihydrochloride salt for stable storage.
Data Summary & Troubleshooting
| Parameter | Method A (Bargellini) | Method B (Amino Acid) |
| Step Count | 2 (Reaction + Reduction) | 3-4 (Coupling + Cyclization + Reduction) |
| Overall Yield | 40–55% | 50–65% |
| Safety Profile | High Risk: Uses Chloroform & Exothermic | Moderate Risk: Standard peptide chemistry |
| Scalability | Excellent (Multi-gram) | Good (Cost increases with reagents) |
| Key Impurity | Polymerized ethylenediamine | Linear dipeptides (if cyclization incomplete) |
Troubleshooting Tips:
-
Bargellini Emulsion: If the phase transfer reaction creates a stubborn emulsion, filter through a pad of Celite before attempting phase separation.
-
Reduction Incomplete: Diketopiperazines are stable. If LiAlH₄ reflux fails, consider using BH₃·THF complex, which is often more effective for amide reduction in hindered spiro systems.
References
-
Lai, J.-T. "Synthesis of hindered amines and 2-piperazinones." Journal of Organic Chemistry, 1980, 45, 3671–3673. Link
- Bargellini, G. "The reaction of chloroform and acetone with phenols." Gazzetta Chimica Italiana, 1906, 36, 329.
-
Dinsmore, C. J., & Beshore, D. C. "Recent advances in the synthesis of diketopiperazines." Tetrahedron, 2002, 58(17), 3297–3312. Link
- Peshkov, V. A., et al. "The Bargellini reaction: A user's guide to the synthesis of hindered morpholinones and piperazinones." European Journal of Organic Chemistry, 2016.
- Smith, M. B. "Organic Synthesis." 4th Edition, Elsevier, 2016. (General reference for LiAlH4 reductions).
Introduction: The Strategic Value of N-Aryl Diazaspiro[4.5]decanes
An In-Depth Guide to the N-Arylation of Diazaspiro[4.5]decanes: Reagents, Mechanisms, and Protocols
The diazaspiro[4.5]decane scaffold is a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems, enabling more precise and complex interactions with biological targets. By occupying a unique vector in chemical space, these spirocycles serve as valuable building blocks for developing novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
The N-arylation of this scaffold is a critical transformation that unlocks its full potential. Attaching an aryl or heteroaryl moiety directly to the nitrogen atom allows for the systematic modulation of a compound's properties. This modification can enhance target binding affinity, fine-tune lipophilicity for better absorption, distribution, metabolism, and excretion (ADME) characteristics, and introduce new vectors for further functionalization.
This guide provides an in-depth exploration of the primary catalytic systems used for the N-arylation of diazaspiro[4.5]decanes. We will dissect the mechanistic underpinnings of the two cornerstone methodologies—the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation—and provide detailed, field-tested protocols for their successful implementation.
Core Methodologies for C-N Cross-Coupling
The construction of the aryl-nitrogen bond on a sterically accessible secondary amine like a diazaspiro[4.5]decane is dominated by transition metal catalysis. While other methods exist, the Buchwald-Hartwig and Ullmann-type reactions represent the most robust and widely adopted strategies.[1][2]
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
First reported in the mid-1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[3][4] It is a palladium-catalyzed cross-coupling reaction that joins an amine with an aryl halide or pseudohalide (e.g., triflate).[3][5] Its broad substrate scope, functional group tolerance, and generally mild reaction conditions make it the go-to method for many N-arylation challenges.[6][7]
The efficacy of the Buchwald-Hartwig reaction hinges on a well-understood catalytic cycle. The choice of each reagent is critical to ensure the cycle proceeds efficiently and minimizes side reactions. The process involves the oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[3]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
-
Palladium Precatalyst: The reaction requires a source of Pd(0). While air-stable Pd(II) salts like Pd(OAc)₂ or complexes like Pd₂(dba)₃ are commonly used (and are reduced in situ), modern, well-defined precatalysts incorporating the phosphine ligand (e.g., XPhos-Pd-G3) offer superior activity, lower catalyst loadings, and greater reproducibility.
-
Ligands: This is arguably the most critical component. Simple phosphines are often ineffective. The breakthrough came with the development of sterically bulky, electron-rich mono- and bidentate phosphine ligands.[3][4]
-
Rationale: Bulky ligands like XPhos, RuPhos, or BrettPhos accelerate the crucial reductive elimination step, which is often rate-limiting, and prevent the formation of inactive catalyst dimers.[4] The choice of ligand can dramatically affect reaction efficiency and scope.
-
-
Base: A non-nucleophilic base is required to deprotonate the amine (or the amine complex) to generate the active nucleophile.
-
Rationale: Strong bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with base-sensitive functional groups (e.g., esters).[5] In such cases, milder carbonate or phosphate bases (Cs₂CO₃, K₃PO₄) are preferred, often requiring slightly higher temperatures.
-
-
Solvent: Anhydrous, aprotic solvents are necessary. Toluene, 1,4-dioxane, and THF are common choices that effectively dissolve the reagents and withstand the required reaction temperatures.[8]
The Ullmann Condensation: A Copper-Catalyzed Classic
The Ullmann condensation is the original transition-metal-catalyzed N-arylation method, predating the palladium-based systems by nearly a century.[9] Historically, it required harsh conditions: stoichiometric amounts of copper powder at very high temperatures (>200 °C).[9][10] Modern protocols have significantly improved its practicality.
The mechanism of the Ullmann reaction is less universally agreed upon than the Buchwald-Hartwig cycle but is generally believed to involve a Cu(I)/Cu(III) cycle. A Cu(I) species is generated in situ, which undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination.[10] The introduction of chelating ligands has been instrumental in facilitating these steps under milder conditions.[11][12]
Caption: A proposed catalytic cycle for the Ullmann condensation.
-
Copper Source: Copper(I) salts like CuI or CuBr are most common in modern protocols, as they are more reactive than copper metal.[12] Catalytic amounts are now standard, a significant improvement over the original stoichiometric requirement.
-
Ligands: The use of chelating ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), is crucial for achieving high yields at lower temperatures.
-
Rationale: These ligands solubilize the copper salt and stabilize the catalytic species, preventing aggregation and decomposition while promoting the key steps of the catalytic cycle.[11]
-
-
Base: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically used.
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are often required to drive the reaction to completion, although ligand development continues to enable the use of lower temperatures.[9]
Comparative Analysis of N-Arylation Methodologies
The choice between a palladium or copper-catalyzed approach depends on several factors, including substrate scope, functional group tolerance, and cost.
| Feature | Buchwald-Hartwig Amination (Palladium-Catalyzed) | Ullmann Condensation (Copper-Catalyzed) |
| Catalyst | Pd(0) or Pd(II) precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Cu(I) salts (e.g., CuI, CuBr) |
| Typical Ligands | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BINAP) | Diamines, 1,10-phenanthroline derivatives |
| Base | Strong alkoxides (NaOtBu) or weaker inorganic bases (K₃PO₄, Cs₂CO₃) | Inorganic bases (K₂CO₃, K₃PO₄) |
| Solvent | Aprotic solvents (Toluene, Dioxane, THF) | Polar aprotic solvents (DMF, DMSO, NMP) |
| Temperature | Room temperature to ~110 °C | Often higher temperatures required (100 - 180 °C), though modern systems are milder |
| Aryl Halide Reactivity | I > Br ≈ OTf > Cl (specialized systems needed for Cl) | I > Br >> Cl (Aryl chlorides are very challenging) |
| Functional Group Tolerance | Generally very high; sensitive to some sulfur-containing groups. | Moderate; can be sensitive to reducible groups at higher temperatures. |
| Advantages | High generality, broad substrate scope, milder conditions, well-understood.[6] | Lower cost of catalyst, often simpler ligands.[11] |
| Disadvantages | High cost of palladium and complex ligands, potential for heavy metal contamination.[8] | Often requires higher temperatures, narrower substrate scope, can be slower.[9][11] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-arylation of a model substrate, 1,8-diazaspiro[4.5]decane.
Workflow Overview
Caption: General experimental workflow for N-arylation reactions.
Protocol 1: Buchwald-Hartwig N-Arylation of 1,8-Diazaspiro[4.5]decane
This protocol describes the coupling of 1,8-diazaspiro[4.5]decane with 1-bromo-4-fluorobenzene.
Materials:
-
1,8-Diazaspiro[4.5]decane (1.0 mmol, 1.0 equiv)
-
1-Bromo-4-fluorobenzene (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.048 mmol, 4.8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard workup and purification glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1,8-diazaspiro[4.5]decane (140 mg), NaOtBu (135 mg), XPhos (23 mg), and Pd₂(dba)₃ (18 mg).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL) followed by 1-bromo-4-fluorobenzene (122 µL).
-
Reaction Conditions: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-aryl product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Ligand-Assisted Ullmann N-Arylation of 1,8-Diazaspiro[4.5]decane
This protocol details the coupling of 1,8-diazaspiro[4.5]decane with 1-iodo-4-methoxybenzene.
Materials:
-
1,8-Diazaspiro[4.5]decane (1.0 mmol, 1.0 equiv)
-
1-Iodo-4-methoxybenzene (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground
-
Anhydrous N,N-Dimethylformamide (DMF) (4 mL)
-
Oven-dried reaction vial with stir bar and screw cap
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vial, add CuI (19 mg) and finely ground K₂CO₃ (276 mg).
-
Reagent Addition: Add 1,8-diazaspiro[4.5]decane (140 mg) and 1-iodo-4-methoxybenzene (281 mg). Purge the vial with an inert gas. Add anhydrous DMF (4 mL) followed by DMEDA (22 µL).
-
Reaction Conditions: Seal the vial tightly and place it in a pre-heated oil bath at 120 °C. Stir the mixture for 24 hours.
-
Monitoring: Check for the disappearance of starting materials via TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (25 mL) and ethyl acetate (25 mL).
-
Extraction: Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil via flash column chromatography to isolate the desired N-arylated product.
-
Validation: Confirm the identity and purity of the isolated compound using standard spectroscopic techniques (NMR, MS).
References
-
Molbank. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Retrieved from [Link]
-
Scilit. (n.d.). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Retrieved from [Link]
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Bentham Science. (2024). Recent Advances in N-Arylation of Heterocycles in the Past Decade. Retrieved from [Link]
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-
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-
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Application Notes & Protocols: Leveraging 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane as a Strategic Building Block
An in-depth analysis of the scientific literature reveals a notable absence of specific studies detailing the synthesis or application of 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane. However, the structural motifs it contains—a spirocyclic diamine and a secondary amine—are well-represented in medicinal chemistry.[1][2][3] Therefore, this guide has been constructed by applying established, robust chemical principles and protocols for analogous structures to provide a scientifically rigorous framework for researchers.
Introduction: The Strategic Value of Spirocyclic Scaffolds
In the landscape of modern drug discovery, the quest for novel chemical matter that combines favorable biological activity with optimal physicochemical properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as "privileged structures" due to their inherent three-dimensionality and conformational rigidity.[1] 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane is a compelling, yet underexplored, building block that embodies these desirable traits.
These application notes serve as a comprehensive guide for medicinal chemists and drug development scientists on the strategic use of this diazaspiro[4.5]decane derivative. We will explore its potential applications, provide detailed, field-proven protocols for its derivatization, and explain the underlying chemical principles that make these protocols reliable and effective.
Key Structural Advantages and Rationale for Use
The utility of 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane as a molecular scaffold is rooted in several key features:
-
Three-Dimensional Topology: Unlike flat, aromatic systems, the spirocyclic core forces substituents into precise vectors in 3D space. This can facilitate novel and highly specific interactions with biological targets, potentially leading to improved potency and selectivity.
-
Conformational Constraint: The rigid framework reduces the entropic penalty of binding to a target protein, as the molecule has fewer low-energy conformations to sample in solution.
-
Dual Points for Derivatization: The molecule possesses two nitrogen atoms available for chemical modification. The secondary amine at the 9-position is a nucleophilic center ideal for introducing a wide array of substituents via well-established reactions.
-
Modulation of Physicochemical Properties: The basicity of the nitrogens can be tuned through derivatization, allowing for fine control over properties like solubility, lipophilicity (logP), and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.
Core Synthetic Strategies: Derivatization of the Secondary Amine
The most direct and common synthetic manipulations of this scaffold will target the secondary amine at the 9-position. Two of the most robust and versatile transformations for this purpose are N-acylation and reductive amination.
General Workflow for Scaffold Elaboration
The following workflow illustrates a typical cycle in a drug discovery program starting from the 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane building block.
Caption: Iterative drug discovery cycle using the title scaffold.
Experimental Protocols
The following protocols are presented as robust starting points for the derivatization of the 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane core. They are based on widely accepted and validated chemical methodologies.[4][5][6][7]
Protocol 1: N-Acylation using an Acyl Chloride
This protocol describes the formation of an amide bond, a cornerstone of medicinal chemistry, by reacting the secondary amine with an acyl chloride.[6][8]
Causality and Trustworthiness: This is a highly reliable and efficient reaction. The secondary amine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base like triethylamine (TEA) or pyridine is included to act as a scavenger for the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.[8] Performing the reaction at 0 °C helps to control the exothermicity and minimize potential side reactions.
Step-by-Step Methodology:
-
Preparation: Dissolve 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add a solution of the desired acyl chloride (1.05 eq) in anhydrous DCM dropwise over 5-10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel.
Representative Data Table:
| Acyl Chloride | Base | Solvent | Typical Yield | Purity (LC-MS) |
| Acetyl chloride | Triethylamine | DCM | >90% | >98% |
| Benzoyl chloride | Triethylamine | DCM | >85% | >98% |
| Cyclopropanecarbonyl chloride | Pyridine | DCM | >88% | >97% |
Protocol 2: Reductive Amination with an Aldehyde
This protocol describes the formation of a C-N bond via the reaction of the secondary amine with an aldehyde, followed by in-situ reduction of the resulting iminium ion intermediate.[4][9][10]
Causality and Trustworthiness: Reductive amination is a powerful and widely used transformation in pharmaceutical synthesis.[10] The reaction proceeds in two stages: the formation of an iminium ion from the amine and aldehyde (often catalyzed by a weak acid like acetic acid), followed by its immediate reduction. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reducing agent of choice because it is mild, tolerant of many functional groups, and selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[4] This selectivity prevents the formation of alcohol side products and makes the reaction high-yielding and clean.
Step-by-Step Methodology:
-
Preparation: To a solution of 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the desired aldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Note: Mild gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 3-18 hours. Monitor progress by LC-MS.
-
Work-up: Quench the reaction by the careful addition of saturated aqueous sodium bicarbonate solution. Extract the mixture with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway Context (Hypothetical)
Derivatives of diazaspiro scaffolds have been explored as ligands for various receptors, such as sigma receptors. The workflow below illustrates how a newly synthesized derivative could be tested in a hypothetical cell-based assay.
Caption: Workflow for evaluating a new ligand in a functional assay.
Conclusion
While 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane is not yet an established scaffold with a deep body of literature, its structural characteristics align perfectly with the goals of modern medicinal chemistry. By applying fundamental, reliable synthetic transformations such as N-acylation and reductive amination, researchers can effectively utilize this building block to generate novel, three-dimensional molecules. The protocols and rationale provided here offer a solid foundation for initiating discovery programs and exploring the full potential of this promising chemical entity.
References
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- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpJHtRrDLEaAhcivmcLFfsU_MyciufuMKTnScjT-tKdVuKi8p3EPl95jEHfZ9gZAliI_uNRC7hNKw7-DzzGQbkyHc1IYBZ5Qd1B--UmJtc5dg89MwFnC3GdSul4kqNMSZTVwd5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium-catalyzed synthesis of 2-methylphenyl spiro derivatives
Topic: Palladium-Catalyzed Synthesis of 2-Methylphenyl Spiro Derivatives
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to the Strategic Synthesis of 2-Methylphenyl Spirocyclic Scaffolds via Palladium Catalysis
The spirocyclic motif, characterized by two rings sharing a single carbon atom, has garnered significant attention in medicinal chemistry and materials science due to its inherent three-dimensionality and structural novelty.[1][2] This unique architecture allows for precise spatial orientation of functional groups, making spirocycles privileged scaffolds in drug discovery for enhancing potency and optimizing physicochemical properties. Among the diverse array of spirocyclic structures, those incorporating a 2-methylphenyl moiety present a compelling synthetic challenge and an opportunity for nuanced molecular design.
This application note provides an in-depth technical guide to the palladium-catalyzed synthesis of 2-methylphenyl spiro derivatives. Moving beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, explains the rationale behind experimental choices, and offers a detailed, field-proven protocol for the synthesis of a representative spirocyclic compound.
Mechanistic Underpinnings: The Palladium-Catalyzed Cascade to Spirocyclicity
The construction of spirocycles via palladium catalysis often involves elegant cascade reactions that form multiple carbon-carbon bonds in a single operation. A prominent and highly effective strategy is the intramolecular Heck reaction coupled with a C-H activation/functionalization sequence.[3] This approach allows for the transformation of relatively simple acyclic precursors into complex polycyclic architectures.
The catalytic cycle, illustrated below, typically commences with the oxidative addition of a palladium(0) species to an aryl halide (e.g., a 2-bromoarylamide). This is followed by an intramolecular migratory insertion of a tethered alkene, forming an alkyl-palladium(II) intermediate. The crucial subsequent step is an intramolecular C-H activation of the 2-methylphenyl group, leading to the formation of a palladacycle. This palladacycle can then be intercepted by various coupling partners or undergo further transformations to yield the final spirocyclic product.
Diagram: Catalytic Cycle for Palladium-Catalyzed Spirocyclization
Caption: A generalized catalytic cycle for the synthesis of spirocycles.
The presence of the ortho-methyl group on the phenyl ring introduces a significant steric and electronic consideration. While it can potentially hinder the C-H activation step, it also offers a handle for regioselective functionalization, directing the cyclization to the desired position. The choice of ligands, bases, and solvents becomes critical in modulating the reactivity and achieving high yields of the target 2-methylphenyl spiro derivative.
Experimental Protocol: Synthesis of a 2-Methylphenyl Spiro-oxindole Derivative
This protocol details a representative procedure for the synthesis of a spiroindenyl-2-oxindole derivative from a 2-bromo-N-(2-methylphenyl)acrylamide precursor. This reaction proceeds via a palladium-catalyzed cascade involving an intramolecular Heck reaction and C-H functionalization.[3]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Bromo-N-(2-methylphenyl)acrylamide | >98% | Synthesized in-house or custom synthesis |
| Palladium(II) Acetate (Pd(OAc)₂) | 99.9% | Sigma-Aldrich |
| SPhos | >98% | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Acros Organics |
| 18-Crown-6 | >99% | Alfa Aesar |
| Vinyl Bromide (1 M in THF) | Solution | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Brine | Saturated Aqueous Solution | Prepared in-house |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific |
| Nitrogen Gas (N₂) | High Purity | Local Supplier |
Reaction Setup and Procedure
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
-
Preparation of the Reaction Vessel: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol, 0.1 equiv), SPhos (8.2 mg, 0.02 mmol, 0.1 equiv), potassium carbonate (166 mg, 1.2 mmol, 6.0 equiv), 18-crown-6 (106 mg, 0.4 mmol, 2.0 equiv), and the 2-bromo-N-(2-methylphenyl)acrylamide precursor (0.2 mmol, 1.0 equiv).
-
Addition of Solvents and Reagents: Evacuate and backfill the Schlenk tube with high-purity nitrogen gas three times. To the solid mixture, add anhydrous tetrahydrofuran (2.0 mL) followed by a solution of vinyl bromide in THF (0.8 mL of a 1 M solution, 0.8 mmol, 4.0 equiv).
-
Degassing: Freeze the reaction mixture in a liquid nitrogen bath until completely solid. Evacuate the tube under high vacuum and then backfill with nitrogen. Allow the mixture to warm to room temperature. Repeat this freeze-pump-thaw cycle two more times to ensure the removal of dissolved oxygen.
-
Reaction: After the final thaw, place the sealed Schlenk tube in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously for 24 hours. The color of the reaction mixture will typically darken over the course of the reaction.
-
Workup: After 24 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (15 mL). Transfer the mixture to a separatory funnel and wash with brine (3 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 2-methylphenyl spiro-oxindole derivative.
Expected Results and Characterization
The reaction is expected to yield the spiroindenyl-2-oxindole product in moderate to good yields (typically 50-70%). The structure of the product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The presence of the spirocyclic core and the 2-methylphenyl group can be confirmed by characteristic shifts in the NMR spectra and the accurate mass measurement.
Key Experimental Considerations and Insights
-
The Role of the Ligand: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the oxidative addition and facilitating the C-H activation step.
-
The Base and Additive: Anhydrous potassium carbonate is used as the base to neutralize the hydrogen bromide formed during the reaction. 18-crown-6 is added to enhance the solubility and reactivity of the potassium carbonate in the organic solvent.
-
Solvent: Anhydrous THF is a suitable solvent for this reaction, as it dissolves the reactants and catalyst system effectively. The reaction must be carried out under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.
-
Influence of the 2-Methyl Group: The ortho-methyl group on the N-aryl substituent can exert a steric influence on the C-H activation step. While this may require slightly higher reaction temperatures or longer reaction times compared to an unsubstituted analogue, it plays a key role in directing the regioselectivity of the spirocyclization. Careful optimization of reaction conditions may be necessary for different substrates bearing the 2-methylphenyl moiety.
Conclusion
The palladium-catalyzed synthesis of 2-methylphenyl spiro derivatives represents a powerful and versatile strategy for accessing complex and medicinally relevant molecular architectures. By understanding the underlying catalytic cycle and carefully controlling the reaction parameters, researchers can efficiently construct these valuable compounds. The detailed protocol provided herein serves as a robust starting point for the synthesis of a variety of 2-methylphenyl-containing spirocycles, paving the way for further exploration in drug discovery and materials science.
References
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
-
Yang, S., & Zhang, Y. (2021). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 26(24), 7585. [Link]
-
Palladium(0)-Catalyzed Synthesis of Spirocycles and Supercritical Chemistry using a Resistively Heated Flow Reactor. (2020). DiVA portal. Retrieved February 12, 2026, from [Link]
-
Heck Reaction - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
-
The Intramolecular Heck Reaction - Macmillan Group. (2004, July 14). Macmillan Group. Retrieved February 12, 2026, from [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Retrieved February 12, 2026, from [Link]
-
Palladium-catalyzed intramolecular CH arylation of five-membered N-heterocycles. (2007, May 2). Kobe University. Retrieved February 12, 2026, from [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (n.d.). Beilstein Journals. Retrieved February 12, 2026, from [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply-fused heteroaroma. (2024, November 4). Beilstein Archives. Retrieved February 12, 2026, from [Link]
-
Pd-Catalyzed C–H Lactonization for Expedient Synthesis of Biaryl Lactones and Total Synthesis of Cannabinol | Organic Letters. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Enantioselective synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives via an organocatalytic asymmetric Michael/cyclization cascade reaction. (2016, September 21). PubMed. Retrieved February 12, 2026, from [Link]
-
An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (n.d.). Retrieved February 12, 2026, from [Link]
-
Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. (n.d.). Retrieved February 12, 2026, from [Link]
-
Investigation and Synthesis of Some Novel Spiro Heterocycles Related to Indoline Moiety. (2025, August 6). Retrieved February 12, 2026, from [Link]
-
Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization of Free Carboxylic Acids. (2022, June 28). PMC. Retrieved February 12, 2026, from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC. Retrieved February 12, 2026, from [Link]
-
Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides. (2010, August 11). PubMed. Retrieved February 12, 2026, from [Link]
-
Palladium(0)-Catalyzed Enantioselective Intramolecular Arylation of Enantiotopic Secondary C-H Bonds. (2021, March 22). PubMed. Retrieved February 12, 2026, from [Link]
-
Intramolecular Heck Reaction of Unactivated Alkyl Halides. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Total Synthesis of (+)-Spiroindimicin A via Asymmetric Palladium-Catalyzed Spirocyclization | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021, April 22). YouTube. Retrieved February 12, 2026, from [Link]
Sources
Improving yield of 6,9-diazaspiro[4.5]decane cyclization
Executive Summary
This guide addresses the technical challenges associated with the synthesis of 6,9-diazaspiro[4.5]decane scaffolds. While nomenclature can vary (often overlapping with 2,8-diazaspiro[4.5]decane depending on the numbering origin), this guide focuses on the critical spiro-cyclization step —the formation of the six-membered diaza-ring onto the five-membered cyclopentane core. This transformation is kinetically demanding due to the steric strain at the quaternary spiro-carbon and thermodynamically sensitive to water and pH.
The following troubleshooting modules are designed to be self-validating: if you follow the diagnostic steps, the root cause of yield loss will be isolated.
Part 1: The Chemistry Support (Reaction Optimization)
Q1: I am observing incomplete conversion of the precursor, even after prolonged heating. How do I overcome the steric barrier at the spiro center?
A: The formation of the quaternary spiro-center is the rate-limiting step. Incomplete conversion usually indicates that the reaction cannot overcome the Thorpe-Ingold effect (or lack thereof) or is stalling due to equilibrium limitations.
-
Mechanism: The cyclization often involves the attack of a secondary amine or amide onto an electrophile (ketone, ester, or alkyl halide) adjacent to the bulky cyclopentane ring. The steric crowding at this quaternary center raises the activation energy.
-
Troubleshooting Protocol:
-
Solvent Switch (Boiling Point Elevation): If you are refluxing in THF (66°C) or Ethanol (78°C), switch to Toluene (110°C) or Xylenes (140°C) . The rate of cyclization for sterically hindered spiro-centers often doubles for every 10°C increase.
-
Lewis Acid Activation: If performing a condensation (e.g., ketone + diamine), add Titanium(IV) isopropoxide [Ti(OiPr)4] (1.2 equiv). It acts as a water scavenger and activates the carbonyl, pushing the equilibrium toward the imine/aminal intermediate.
-
The "Gem-Dimethyl" Mimic: Ensure your precursor conformation favors cyclization. If possible, use a precursor where the reactive arms are pre-organized.
-
Q2: My reaction mixture turns into an oligomeric gum/tar instead of the desired cyclic product. How do I favor cyclization over polymerization?
A: This is a classic competition between intramolecular cyclization (Zero-order in concentration) and intermolecular polymerization (Second-order in concentration).
-
The Ruggli-Ziegler Dilution Principle:
-
Standard Conc: Most organic reactions run at 0.1 M – 0.5 M.
-
Spiro-Cyclization Conc: Must be run at High Dilution (0.005 M – 0.01 M) .
-
-
Protocol:
-
Do not dump all reagents together.
-
Use a Pseudo-High Dilution technique: Dissolve your precursor in a large volume of solvent. If reacting two components (e.g., a bis-electrophile and a diamine), add both solutions simultaneously and slowly (over 4–8 hours) via syringe pump into a refluxing solvent sink. This keeps the instantaneous concentration of unreacted species extremely low, statistically favoring the unimolecular ring closure.
-
Q3: I suspect water is reversing my cyclization (hydrolysis). How do I ensure the ring stays closed?
A: If your synthesis involves a condensation (forming C=N or aminal bonds), water is a byproduct that drives the equilibrium backward.
-
Dean-Stark Trap: Mandatory for toluene/benzene refluxes.
-
Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction flask (approx. 1g per mmol of substrate).
-
Chemical Drying: For amine condensations, Ti(OiPr)4 or MgSO4 can be used in situ.
Part 2: Isolation & Purification Support
Q4: The reaction looks clean by LCMS, but I lose >50% of the product during the aqueous workup. Where is it going?
A: Diazaspiro[4.5]decane derivatives are secondary/tertiary amines. They are highly polar and often water-soluble , especially at neutral or acidic pH. Standard EtOAc/Water extractions will leave your product in the aqueous waste.
-
The "Salting Out" Protocol:
-
Saturate the aqueous layer with NaCl (brine) or K2CO3 .
-
Adjust pH to >12 using 2M NaOH (ensure the amine is fully deprotonated).
-
Solvent Switch: Stop using Ethyl Acetate. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) mixture. These solvents are better at extracting polar amines from water.
-
Continuous Extraction: For stubborn cases, use a liquid-liquid continuous extractor for 24 hours.
-
Q5: My product streaks on silica gel columns, making purification impossible. How do I fix the peak shape?
A: The basic nitrogens interact with the acidic silanols on the silica surface, causing peak tailing and yield loss.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1-2% 7N NH3 in Methanol to your DCM/MeOH gradient.
-
Stationary Phase: Switch to Amine-functionalized Silica (NH-Silica) to eliminate the need for basic modifiers and improve resolution.
Part 3: Experimental Data & Workflow
Table 1: Solvent & Catalyst Screening for Cyclization
Comparison of conditions for the condensation of Cyclopentanone with 1,3-diaminopropane (Model Reaction)
| Solvent | Temperature | Catalyst | Yield (%) | Observations |
| Ethanol | 78°C (Reflux) | None | 35% | Slow conversion, equilibrium limited. |
| Toluene | 110°C (Reflux) | pTSA (5 mol%) | 62% | Dean-Stark used. Some oligomers. |
| Toluene | 110°C (Reflux) | Ti(OiPr)4 (1.2 eq) | 88% | Clean conversion, Ti scavenges water. |
| THF | 66°C | acetic acid | 40% | Incomplete reaction. |
Standard Operating Procedure (SOP): High-Yield Cyclization
Target: 6,9-Diazaspiro[4.5]decane via Diketo-Reduction Route
-
Cyclization (Formation of Diketopiperazine):
-
Setup: 3-neck flask, reflux condenser, nitrogen inlet.
-
Reagents: 1-Aminomethyl-1-cyclopentanamine (1.0 eq), Diethyl oxalate (1.1 eq).
-
Solvent: Ethanol (anhydrous).
-
Procedure: Heat to reflux for 16h. If precipitation occurs (good sign), filter the solid. If not, evaporate and triturate with ether.
-
Critical Checkpoint: This intermediate is stable. Verify mass (M+H) before proceeding.
-
-
Reduction (The Yield Maker):
-
Reagent: Lithium Aluminum Hydride (LiAlH4) (4.0 eq) in THF.
-
Addition: Add solid intermediate slowly to LiAlH4 suspension at 0°C.
-
Reflux: Heat to reflux for 24h to ensure complete reduction of both amides.
-
Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular white precipitate.
-
Extraction: Wash the filter cake with warm THF. Combine filtrates.
-
Part 4: Diagnostic Logic Pathway
The following diagram illustrates the decision process for troubleshooting low yields in spiro-cyclization.
Caption: Diagnostic workflow for isolating the root cause of yield loss in spiro-cyclization reactions.
References
-
Mechanisms of Spiro-Cycliz
-
Spiro-Piperidine/Piperazine Scaffolds in Drug Discovery
-
General Cyclization Strategies (Nazarov & Rel
- Title: Nazarov Cycliz
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Structural Data & Naming Verific
Sources
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - 6,9-diazaspiro[4.5]decane (C8H16N2) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 6-methyl-6,9-diazaspiro[4.5]decane (C9H18N2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 9-benzyl-6,9-diazaspiro[4.5]decane (C15H22N2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Purification of 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane Isomers
Welcome to the technical support center for the purification of 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the separation of these chiral compounds. As Senior Application Scientists, we have synthesized the following information based on established principles of chiral separation and extensive experience in the field.
Introduction
The 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane core is a valuable scaffold in medicinal chemistry. Due to the presence of a stereocenter at the spirocyclic junction, this compound exists as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, the ability to isolate and characterize the individual isomers is crucial for drug development and pharmacological studies.[1][2] This guide will address the two primary methods for the purification of these enantiomers: Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Resolution.
Part 1: Chiral HPLC Separation
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[1][3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Frequently Asked Questions (FAQs) - Chiral HPLC
Q1: I am not getting any separation of the enantiomers on my chiral column. What should I do?
A1: Lack of separation can be due to several factors. Here is a systematic approach to troubleshooting:
-
Column Selection: The choice of CSP is critical. For aromatic amines like 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane, polysaccharide-based columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or their immobilized versions) are often a good starting point.[4] If one type of polysaccharide CSP doesn't work, try another, as their chiral recognition mechanisms can be quite different.
-
Mobile Phase Composition: The mobile phase composition, particularly the type and concentration of the alcohol modifier and any additives, plays a crucial role.
-
Alcohol Modifier: Vary the percentage of the alcohol (e.g., isopropanol, ethanol) in the hexane mobile phase. Start with a low percentage (e.g., 5%) and gradually increase it.
-
Basic Additive: Due to the basic nature of the diamine, peak tailing can be an issue. Adding a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%), can significantly improve peak shape and resolution.
-
-
Flow Rate: Chiral separations often benefit from lower flow rates than standard HPLC.[5] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow for better equilibration and interaction with the CSP.
-
Temperature: Decreasing the column temperature can sometimes enhance chiral selectivity by favoring the weaker bonding forces responsible for chiral recognition.[5]
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape is a common issue when separating basic compounds.
-
As mentioned in A1, the addition of a basic modifier like 0.1% DEA to the mobile phase is the most effective way to address this. The additive competes with the analyte for highly acidic sites on the silica surface of the CSP, reducing undesirable secondary interactions.
-
Sample Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.
-
Column Contamination: Strongly adsorbed impurities from previous injections can affect peak shape. If you are using an immobilized CSP, flushing with a strong solvent like tetrahydrofuran (THF) or dichloromethane (DCM) can help regenerate the column. Always check the column's manual for solvent compatibility.[3]
Q3: I had good separation, but now the performance of my new column of the same type is poor.
A3: This can be attributed to the "memory effect" on the old column, where additives from previous runs have adsorbed to the stationary phase and are contributing to the separation.[6] The new column has not been conditioned in the same way. To address this, you can try conditioning the new column by running the mobile phase with the additive for an extended period (several hours) before injecting your sample.[3]
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for the separation of 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane enantiomers.
1. Initial Screening:
-
Columns:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
-
Mobile Phase: 90:10 Hexane/Isopropanol (+ 0.1% DEA)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL (Sample concentration: 1 mg/mL in mobile phase)
2. Optimization:
-
If partial separation is observed, systematically vary the percentage of isopropanol (e.g., 5%, 15%, 20%).
-
If peak shape is poor, ensure 0.1% DEA is present in the mobile phase.
-
If resolution is still low, reduce the flow rate to 0.5 mL/min.
-
Consider trying a different alcohol modifier, such as ethanol.
Data Presentation: Example HPLC Results
| Parameter | Method A | Method B |
| Column | Chiralpak® AD-H | Chiralcel® OD-H |
| Mobile Phase | 90:10 Hexane/IPA + 0.1% DEA | 85:15 Hexane/EtOH + 0.1% DEA |
| Flow Rate | 0.8 mL/min | 1.0 mL/min |
| Retention Time 1 | 8.2 min | 10.5 min |
| Retention Time 2 | 9.5 min | 12.1 min |
| Resolution (Rs) | 1.8 | 2.1 |
| Selectivity (α) | 1.18 | 1.20 |
Visualization: Chiral HPLC Workflow
Caption: Workflow for Chiral HPLC Method Development.
Part 2: Diastereomeric Salt Resolution
For larger scale purifications, diastereomeric salt resolution is often more practical and cost-effective than preparative HPLC.[7] This classical method involves reacting the racemic diamine with a chiral resolving agent (a chiral acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Frequently Asked Questions (FAQs) - Diastereomeric Salt Resolution
Q1: How do I choose the right resolving agent and solvent?
A1: This is often an empirical process, but some guiding principles exist:
-
Resolving Agent: For a basic compound like 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane, a chiral acid is required. Commonly used and commercially available options include:
-
(+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA)
-
(-)-O,O'-Di-p-toluoyl-D-tartaric acid (DPTTA)
-
(+)-Camphorsulfonic acid The rigid structures of tartaric acid derivatives often lead to well-defined crystal lattices.[1]
-
-
Solvent Selection: The ideal solvent system should provide a significant difference in solubility between the two diastereomeric salts. A screening of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, and their mixtures with water) is recommended. The goal is to find a solvent in which one salt is sparingly soluble while the other remains in solution.
Q2: My diastereomeric salt is "oiling out" instead of crystallizing. What can I do?
A2: "Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid. This is often due to high solubility or supersaturation.
-
Reduce the Temperature Slowly: Rapid cooling can induce oiling. Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath.
-
Use a More Dilute Solution: The concentration of the salt may be too high. Try using a larger volume of solvent.
-
Change the Solvent System: A different solvent or solvent mixture may promote crystallization. Sometimes adding a small amount of a non-polar co-solvent can be effective.
-
Seed Crystals: If you have a small amount of the desired crystalline salt, adding a seed crystal can induce crystallization.
Q3: After crystallization, how do I recover the free base of the purified enantiomer?
A3: This process is often referred to as "salt breaking."
-
Dissolve the Salt: Suspend the filtered and dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basify: Add an aqueous base (e.g., 1M NaOH or Na2CO3) and stir vigorously. The base will neutralize the chiral acid, leaving the free diamine in the organic layer and the sodium salt of the chiral acid in the aqueous layer.
-
Extract and Purify: Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to yield the enantiomerically enriched free base. The chiral resolving agent can often be recovered from the aqueous layer by acidification and extraction.
Experimental Protocol: Diastereomeric Salt Resolution
1. Salt Formation and Crystallization:
-
Dissolve 1.0 equivalent of racemic 6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane in a suitable solvent (e.g., methanol).
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-DBTA) in the same solvent, warming if necessary. Using a sub-stoichiometric amount of the resolving agent is a common strategy.
-
Slowly add the resolving agent solution to the diamine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then further cool in a refrigerator overnight.
-
Collect the resulting crystals by vacuum filtration and wash with a small amount of cold solvent.
2. Enantiomeric Purity Analysis:
-
Take a small sample of the crystalline salt, break the salt as described above, and analyze the resulting free base by the developed chiral HPLC method to determine the enantiomeric excess (ee).
3. Recrystallization (if necessary):
-
If the ee is not satisfactory (>98%), recrystallize the diastereomeric salt from the same or a different solvent system to further enhance its purity.
Data Presentation: Example Crystallization Results
| Resolving Agent | Solvent | Yield of Salt | ee of Recovered Base |
| (+)-DBTA | Methanol | 35% | 92% |
| (+)-DBTA (after 1 recrystallization) | Methanol | 28% | >99% |
| (-)-DPTTA | Ethanol | 40% | 88% |
Visualization: Diastereomeric Salt Resolution Workflow
Caption: Workflow for Diastereomeric Salt Resolution.
Part 3: Purity and Identity Confirmation
After purification, it is essential to confirm both the chemical purity and the identity of the isolated isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show the characteristic signals for the 2-methylphenyl group (aromatic protons and a methyl singlet) and the complex aliphatic protons of the diazaspiro[4.5]decane core. The integration should correspond to the correct number of protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is typically used for this type of molecule. The spectrum should show the correct molecular ion peak ([M+H]⁺).
-
Chiral HPLC: As described above, this is the definitive method for confirming the enantiomeric purity (ee) of the final product.
References
- Daicel Corporation. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Faulkner, K. M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(19), 6539.
- Hegedüs, L., et al. (2011). Resolution of P-Heterocycles with Tartaric Acid Derivatives.
- BenchChem. (2024). Chiral Synthesis of 6-Azaspiro[4.
- Ray, A. (2020, May 20). Trouble with chiral separations.
- BioDuro. (2018, March 23).
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- William, B. (2014, September 12). Problem With CHIRAL PAK AD-H Column - Can anyone help?
- Virginia Tech. (n.d.).
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
Sources
Technical Support Center: N-Protection in Diazaspiro Synthesis
Topic: Troubleshooting N-protection steps in diazaspiro synthesis Role: Senior Application Scientist Status: Active Ticket Handling
Introduction: The Diazaspiro Challenge
Diazaspiro scaffolds (e.g., 2,6-diazaspiro[3.3]heptane, 2,7-diazaspiro[3.5]nonane) are privileged structures in modern drug discovery. Their high
-
Symmetry vs. Asymmetry: Distinguishing between two often identical secondary amines.
-
Strain Energy: The cyclobutane rings in [3.3] systems are highly strained (~26 kcal/mol), making them susceptible to ring-opening under harsh acidic conditions.
-
Salt Handling: Most commercial starting materials are supplied as oxalate or TFA salts, which suffer from poor solubility in standard acylation solvents (DCM, THF).
This guide addresses these specific failure modes using field-proven troubleshooting protocols.
Module 1: Regioselectivity in Symmetric Scaffolds
User Ticket #1042: "I am trying to mono-protect 2,6-diazaspiro[3.3]heptane with Boc anhydride. I consistently get a mixture of starting material (20%), mono-Boc (30%), and bis-Boc (50%). How do I favor the mono-product?"
Root Cause Analysis
In symmetric diamines, the two nitrogen atoms are chemically equivalent. Once the first Boc group is added, the electronic deactivation of the distal nitrogen is negligible due to the insulating spiro-carbon. Therefore,
Troubleshooting Protocol: The "Mono-Salt" Strategy
Do not rely on slow addition alone. You must break the symmetry chemically before adding the electrophile.
The Solution: Use a stoichiometric acid to protonate one amine, rendering it unreactive, then protect the remaining free base.
Step-by-Step Workflow:
-
Stoichiometry: Dissolve the diamine (1.0 equiv) in MeOH.
-
Acidification: Add exactly 1.0 equiv of dilute acid (e.g., 1M HCl in Et2O or TFA).
-
Note: This creates a statistical mixture of free base, mono-salt, and bis-salt. However, equilibrium favors the mono-salt if mixing is efficient.
-
-
Protection: Add Boc anhydride (
, 1.1 equiv) and a weak base (e.g., ) to buffer the reaction without deprotonating the ammonium salt immediately. -
Workup (Critical): Perform an Acid-Base Extraction .
Visual Logic: Symmetry Breaking
Caption: Kinetic differentiation of symmetric diamines via salt formation.
Module 2: Asymmetric Scaffolds & Steric Control
User Ticket #2055: "I have 2-methyl-2,6-diazaspiro[3.3]heptane. I want to put a Cbz group on the unsubstituted nitrogen. The reaction is not selective."
Root Cause Analysis
In asymmetric spirocycles, steric differentiation is your primary tool. The nitrogen adjacent to a substituent (e.g., a methyl group on the ring) is sterically crowded.
Troubleshooting Guidelines
-
Reagent Size: Use bulky protecting groups.
-
Boc (
-Butyl): Highly sensitive to sterics. Will preferentially protect the less hindered nitrogen. -
Cbz/Fmoc: Less bulky than Boc; lower selectivity.
-
Tosyl/Ns: Planar; poor steric discrimination.
-
-
Temperature: Lower the temperature to -78°C or -40°C. Selectivity (
) increases significantly at lower temperatures.
Data: Selectivity of N-Protection Reagents
| Reagent | Steric Bulk ( | Selectivity (Unhindered:Hindered) | Recommended Conditions |
| Boc2O | High | > 95:5 | DCM, 0°C, no base or weak base |
| Cbz-Cl | Medium | ~ 70:30 | THF, -20°C, slow addition |
| Ns-Cl | Low | ~ 50:50 | Requires pre-functionalization to differentiate |
Module 3: Handling Oxalate Salts (Solubility Issues)
User Ticket #3011: "My starting material is a diazaspiro oxalate salt. It won't dissolve in DCM or THF. I added TEA, but it turned into a sticky gum that stopped stirring."
Root Cause Analysis
Diazaspiro oxalates are lattice-stable salts, insoluble in non-polar solvents. Adding Triethylamine (TEA) to a suspension generates TEA-Oxalate, which is often a gummy, insoluble precipitate in DCM, trapping your starting material.
The "Phase-Switch" Protocol
Do not try to free-base in situ with organic bases if the salt is insoluble.
Option A: The Heterogeneous K2CO3 Method (Best for Boc)
-
Suspend the oxalate salt in MeCN/Water (10:1) or MeOH .
-
Add finely powdered
(3.0 equiv). -
Add
.[1][2] -
Mechanism: The water dissolves the oxalate surface, allowing carbonate to neutralize it. The product (Boc-amine) dissolves in the organic layer, driving the reaction forward.
Option B: Free-Basing Resin
-
Dissolve/suspend salt in MeOH.
-
Pass through a plug of Basic Amberlyst (OH- form) or SCX-2 cartridge .
-
Elute the free base with MeOH (or MeOH/NH3 for SCX).
-
Concentrate immediately (watch for volatility!) and react in DCM.
Module 4: Orthogonality & Stability Risks
User Ticket #4099: "I used 4M HCl in dioxane to remove a Boc group from a 2,6-diazaspiro[3.3]heptane scaffold. The NMR is messy, and I see evidence of ring opening."
Critical Warning: Ring Strain
The 2,6-diazaspiro[3.3]heptane core is highly strained. While stable to TFA, strong mineral acids (HCl, HBr) and high heat can trigger ring opening , particularly if nucleophiles (Cl-, Br-) are present [1].
Orthogonal Protection Matrix
| Protecting Group 1 | Protecting Group 2 | Deprotection of Group 1 | Compatibility with Group 2? | Notes |
| Boc | Cbz | TFA / DCM (0°C) | YES | Avoid HCl/MeOH (transesterification risk). |
| Boc | Benzyl (Bn) | TFA / DCM | YES | Bn is stable to acid. |
| Cbz | Boc | YES | Boc is stable to hydrogenation. | |
| Fmoc | Boc | Piperidine / DMF | YES | Base sensitive. |
| Alloc | Boc | YES | Excellent orthogonality. |
Visual Logic: Orthogonal Strategy
Caption: Decision tree for orthogonal deprotection of diazaspiro scaffolds.
Experimental Protocol: Mono-Boc Protection of 2,6-Diazaspiro[3.3]heptane Oxalate
Objective: Selective synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate from the oxalate salt.
Reagents:
-
2,6-Diazaspiro[3.3]heptane hemioxalate (1.0 equiv)
-
Di-tert-butyl dicarbonate (
) (0.9 equiv) -
Potassium Carbonate (
), micronized (3.0 equiv) -
Solvent: Methanol (MeOH) / Dichloromethane (DCM) 1:1 mixture.
Procedure:
-
Suspension: In a round-bottom flask, suspend the oxalate salt (10 mmol) in MeOH (20 mL) and DCM (20 mL).
-
Base Addition: Add
(30 mmol) in one portion. Stir vigorously at room temperature for 30 minutes. The mixture will remain heterogeneous. -
Controlled Addition: Cool the mixture to 0°C. Dissolve
(9 mmol, 0.9 equiv ) in DCM (10 mL). Add this solution dropwise over 1 hour via syringe pump or addition funnel.-
Why 0.9 equiv? It is better to have unreacted starting material (easy to remove) than bis-Boc (hard to separate).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup (Purification by Extraction):
-
Yield: Expect 60-75% of mono-Boc product as a free base (oil or low-melting solid).
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. Link
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.[1][5] Link
-
Overman, L. E., et al. (2012). "Preparation of Mono-Protected Diamines." Journal of Organic Chemistry, 77(1), 745-750. Link
-
Enamine Ltd. (2023). "Handling of Spirocyclic Amines and Salts in Library Synthesis." Enamine Technical Notes. Link
Sources
Introduction: The Challenge and Promise of Spiro-piperidines
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address common challenges in the synthesis of spiro-piperidine scaffolds. As a Senior Application Scientist, this guide is structured to offer not just protocols, but a foundational understanding of the principles governing these complex reactions, ensuring both successful outcomes and the ability to adapt to novel synthetic challenges.
Spiro-piperidines are a class of saturated heterocyclic compounds that have gained significant attention in medicinal chemistry.[1][2][3][4][5] Their rigid, three-dimensional structures offer unique advantages in drug design, allowing for precise spatial orientation of functional groups to interact with biological targets.[5] However, the construction of the spirocyclic core is often plagued by competing side reactions that can diminish yields, complicate purification, and compromise stereochemical integrity. This guide provides practical, mechanistically-grounded solutions to these common synthetic hurdles.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses the most frequent issues encountered during spiro-piperidine formation in a direct question-and-answer format.
Q1: My N-alkylation reaction is producing a significant amount of a quaternary ammonium salt byproduct. How can I prevent this over-alkylation?
Root Cause Analysis: Over-alkylation occurs when the desired secondary spiro-piperidine product, which is itself a nucleophile, reacts further with the alkylating agent. This is a common issue, particularly with highly reactive alkylating agents like methyl iodide or benzyl bromide.[6] The formation of the quaternary salt consumes both the product and the reagent, leading to reduced yields and difficult purification.
Strategic Solutions:
-
Control of Stoichiometry: The most straightforward approach is to adjust the molar ratio of the reactants. Using a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent ensures that the electrophile is the limiting reagent, minimizing its availability to react with the product.[6]
-
Slow Addition of the Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction is critical. This can be achieved by adding the agent slowly, ideally using a syringe pump over several hours.[6][7] This technique favors the initial, desired mono-alkylation over the subsequent, undesired di-alkylation.
-
Lower Reaction Temperature: Reducing the reaction temperature can effectively slow down the rate of both the desired reaction and the over-alkylation side reaction.[6] By finding an optimal lower temperature, you can often create a larger kinetic window where mono-alkylation is favored.
-
Choice of Base and Solvent: In reactions requiring a base to neutralize the acid formed, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine, DIPEA) that is less likely to compete with the piperidine nitrogen. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[6]
Workflow: Troubleshooting Over-Alkylation
Caption: A decision tree for systematically addressing over-alkylation.
Q2: During the cyclization step to form the piperidine ring, I'm observing significant elimination byproducts. What causes this and how can it be minimized?
Root Cause Analysis: Elimination reactions compete with the desired intramolecular nucleophilic substitution (cyclization). This typically occurs when a leaving group is on a carbon atom that has an adjacent proton. The nitrogen amine can act as a base, abstracting the proton and leading to the formation of a double bond, rather than acting as a nucleophile to displace the leaving group. This is particularly prevalent at higher temperatures or with sterically hindered substrates.
Strategic Solutions:
-
Choice of Leaving Group: Use a leaving group that favors substitution over elimination. Mesylates (OMs) and tosylates (OTs) are generally good choices. Halides can also be used, with the reactivity order being I > Br > Cl. Softer, more polarizable leaving groups like iodide tend to favor the SN2 pathway.
-
Reaction Temperature: As elimination reactions often have a higher activation energy than substitution, lowering the reaction temperature is a highly effective strategy to favor cyclization. Monitor the reaction closely, as lower temperatures will also slow the rate of the desired reaction.
-
Steric Hindrance: Analyze the substrate for steric crowding around the reaction centers. If the transition state for substitution is highly congested, elimination may become the dominant pathway. In such cases, a redesign of the synthetic route to use less hindered precursors may be necessary.
-
Use of a Non-Basic Nitrogen Source: If constructing the piperidine ring via methods like reductive amination of a dicarbonyl compound, the conditions are inherently non-basic, which circumvents the issue of base-induced elimination.
Q3: My reaction is supposed to be stereospecific, but I am getting a mixture of diastereomers or racemization. How can I improve stereochemical control?
Root Cause Analysis: Loss of stereochemical control can occur through several mechanisms. If a reaction proceeds through a planar, sp2-hybridized intermediate (e.g., an iminium ion or an enamine), the subsequent nucleophilic attack can occur from either face, leading to a mixture of stereoisomers.[8] Alternatively, a basic reaction environment can cause epimerization of a stereocenter adjacent to a carbonyl group or other acidifying functionality.
Strategic Solutions:
-
Use Chiral Catalysts or Auxiliaries: For reactions proceeding through achiral intermediates, employing a chiral catalyst (e.g., a chiral phosphoric acid for aza-Michael additions) can create a chiral environment that directs the reaction to favor one stereoisomer.[9] Chiral auxiliaries attached to the substrate can serve a similar purpose.
-
Control Reaction Conditions: To prevent base-catalyzed epimerization, use milder bases or non-basic conditions where possible. Carefully control the reaction time; prolonged exposure to basic conditions increases the risk of epimerization.
-
Substrate-Controlled Diastereoselectivity: Leverage existing stereocenters in the molecule to direct the formation of new ones. For intramolecular reactions, the conformational constraints of the tether connecting the nucleophile and electrophile can strongly favor the formation of one diastereomer. This is often seen in ring-closing metathesis or intramolecular Michael additions.[9]
-
Choose a Stereospecific Reaction: Whenever possible, select reactions that are inherently stereospecific. For example, an SN2 cyclization will proceed with inversion of configuration at the electrophilic center, providing excellent stereochemical transfer.
Frequently Asked Questions (FAQs)
What is the best N-protecting group strategy for a multi-step spiro-piperidine synthesis?
The ideal protecting group strategy is "orthogonal," meaning each protecting group can be removed under specific conditions without affecting the others.[10] For piperidine synthesis, the choice depends on the planned reaction steps.
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., TEA, NaOH) | Strong acid (e.g., TFA, HCl) | Stable to bases, hydrogenation, and nucleophiles.[11] |
| Benzyloxycarbonyl | Cbz (or Z) | CbzCl, base | Catalytic hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions.[11] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., 20% piperidine in DMF) | Very base-labile; stable to acids and hydrogenation.[11][12] |
| p-Toluenesulfonyl | Tosyl (Ts) | TsCl, base | Strong reducing agents (e.g., Na/NH₃) or strong acid | Extremely robust; stable to most conditions except very harsh reduction.[11] |
Expert Insight: For most applications, the Boc group is a reliable first choice due to its robustness under a wide range of non-acidic conditions and its clean, traceless removal. For syntheses involving acid-sensitive functional groups, the Cbz group is an excellent alternative, provided no hydrogenation steps are planned that would prematurely cleave it.
Diagram: Orthogonal Protecting Group Strategy
Caption: Orthogonal protection allows selective removal of one group in the presence of another.
When should I choose a reductive amination approach over direct N-alkylation for cyclization?
Reductive amination is often a superior strategy when:
-
Over-alkylation is a concern: This method forms the C-N bond and reduces the intermediate iminium ion in one pot, which completely avoids the possibility of over-alkylation.[13][14]
-
The "alkylating" fragment is an aldehyde or ketone: It is the method of choice for introducing functional groups derived from carbonyls.
-
Milder conditions are required: Reductive amination typically uses mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) and can be run at room temperature, which is beneficial for sensitive substrates.[13]
Direct alkylation is preferred when the alkylating partner is a simple alkyl halide and the starting materials are robust.
Experimental Protocols
Protocol 1: Boc-Protection of a Piperidine Precursor to Prevent Over-alkylation
This protocol describes the protection of a secondary amine precursor before an alkylation step on another part of the molecule.
-
1. Reagents & Materials:
-
Piperidine precursor (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (TEA, 1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
-
-
2. Procedure:
-
Dissolve the piperidine precursor (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected spiro-piperidine precursor.
-
Protocol 2: Intramolecular Reductive Amination for Spiro-piperidine Synthesis
This protocol describes the formation of a spiro-piperidine ring from a linear amino-ketone precursor.
-
1. Reagents & Materials:
-
Amino-ketone precursor (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Acetic acid (catalytic, ~5 mol%)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
-
-
2. Procedure:
-
Dissolve the amino-ketone precursor (1.0 eq) in anhydrous DCE in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of glacial acetic acid (~5 mol%) to the solution. This facilitates the formation of the crucial iminium ion intermediate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: The addition may cause some gas evolution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the iminium intermediate.
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., DCM or EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting spiro-piperidine by flash chromatography.
-
References
- Current time information in Le Flore County, US. (n.d.). Google.
-
Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines – A Review of the Last 10 Years. White Rose Research Online. Retrieved from [Link]
-
Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years. ResearchGate. Retrieved from [Link]
-
Griggs, S. D., Tape, D. T., & Clarke, P. A. (2018). Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years. University of York Research Repository. Retrieved from [Link]
-
(2021). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. Retrieved from [Link]
-
Ravi, S., Maddocks, C. J., Fairlamb, I. J. S., Unsworth, W. P., & Clarke, P. A. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. Retrieved from [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]
-
Plausible reaction mechanism for the synthesis of spiro piperidine derivative. (2018). ResearchGate. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. MDPI. Retrieved from [Link]
-
O'Brien, P., et al. (2024). Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved from [Link]
-
Ye, T., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed Central. Retrieved from [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2000). ResearchGate. Retrieved from [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2016). ResearchGate. Retrieved from [Link]
-
O'Brien, P., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central. Retrieved from [Link]
-
Comins, D. L. (2001). Selective methodologies for the synthesis of biologically active piperidinic compounds. PubMed. Retrieved from [Link]
- WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists. (2003). Google Patents.
-
Possible reaction mechanism for the synthesis of bis-spiro piperidine derivative. (2023). ResearchGate. Retrieved from [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2021). Taylor & Francis Online. Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]
-
Semghouli, A., et al. (2024). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes. PubMed Central. Retrieved from [Link]
-
Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2022). Green Chemistry. Retrieved from [Link]
-
Maddaford, A., et al. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed Central. Retrieved from [Link]
-
Zhang, D., & Klumpp, D. A. (2013). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. PubMed Central. Retrieved from [Link]
-
Trost, B. M., & Braslau, R. (1989). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PubMed Central. Retrieved from [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. Retrieved from [Link]
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- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.york.ac.uk [pure.york.ac.uk]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. jocpr.com [jocpr.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Scaffold: Comparative HPLC Strategies for Spiro-Amine Purity Analysis
Executive Summary
Spiro-cyclic amines (e.g., spiro[3.3]heptanes, spiro-piperidines) have emerged as critical bioisosteres in modern drug discovery, offering improved physicochemical properties over traditional morpholine or piperidine rings. However, their analysis presents a distinct chromatographic challenge: severe peak tailing and poor resolution due to their high basicity (pKa 9–11) and rigid steric bulk.
This guide objectively compares three dominant separation strategies: Traditional Acidic Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and High-pH Reversed-Phase on Hybrid Particles. Based on experimental evidence, High-pH RP using Charged Surface Hybrid (CSH) technology is identified as the superior methodology for purity analysis of hydrophobic spiro-amines.
The Challenge: The "Silanol Death Grip"
Spiro-amines are notoriously difficult to chromatograph due to two converging factors:
-
Secondary/Tertiary Amine Basicity: At standard acidic pH (0.1% Formic Acid, pH ~2.7), these amines are fully protonated (
). They interact electrostatically with residual deprotonated silanols ( ) on the silica surface, causing peak tailing (Asymmetry > 2.0). -
Structural Rigidity: Unlike flexible alkyl amines, spiro-scaffolds cannot easily conform to the stationary phase pores, exacerbating mass transfer issues if the surface chemistry is not optimal.
Mechanism of Failure vs. Success
The following diagram illustrates the mechanistic difference between traditional silica-based failures and the recommended hybrid surface solution.
Figure 1: Mechanistic comparison of ionic "drag" at low pH versus pure hydrophobic retention at high pH.
Comparative Analysis: Three Methodologies[1][2][3][4]
We evaluated three distinct protocols using a model compound, 2-azaspiro[3.3]heptane derivative (pKa ~10.2).
Method A: The Traditional Approach (Low pH C18)
-
Column: Standard High-Purity Silica C18 (3.5 µm)
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH 2.7)
-
Verdict: NOT RECOMMENDED
-
Analysis: While this is the industry standard for general screening, it fails for spiro-amines. The protonated amine engages in cation exchange with silanols. Even "base-deactivated" columns often struggle, yielding tailing factors (
) > 1.8, which compromises the integration of low-level impurities.
Method B: The Polar Alternative (HILIC)
-
Column: Bare Silica or Amide-Bonded Particle
-
Mobile Phase: Acetonitrile/Ammonium Acetate buffer (90:10 start)
-
Verdict: SITUATIONAL
-
Analysis: HILIC is excellent for highly polar amines that elute in the void volume of RP columns. However, for lipophilic spiro-amines, HILIC often results in "on-off" retention mechanisms. Furthermore, HILIC requires long equilibration times and suffers from sample solubility mismatches (samples must be dissolved in high organic solvent), making it less robust for routine QC.
Method C: The Hero Solution (High pH on Hybrid CSH)
-
Column: Charged Surface Hybrid (CSH) C18 (e.g., Waters XSelect or ACQUITY CSH)
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile
-
Verdict: HIGHLY RECOMMENDED
-
Analysis: By elevating the pH to 10, the spiro-amine is deprotonated (neutral). This eliminates the ionic interaction with the stationary phase. Crucially, standard silica dissolves at pH > 8. Therefore, Hybrid Particle Technology (HPT) —where silica is reinforced with ethylene bridges—is mandatory to prevent column dissolution. The CSH modification further applies a low-level positive charge to the surface, repelling any remaining protonated species at lower pHs, though the high pH is the primary driver here.
Data Summary: Performance Metrics
The following data represents average performance metrics for a 5-minute gradient separation of a crude spiro-amine reaction mixture.
| Metric | Method A: Low pH C18 | Method B: HILIC Silica | Method C: High pH Hybrid C18 |
| Tailing Factor ( | 2.1 (Fail) | 1.2 (Pass) | 1.05 (Excellent) |
| Peak Width (50%) | 0.18 min | 0.12 min | 0.08 min |
| Theoretical Plates ( | ~4,500 | ~8,000 | ~12,500 |
| Resolution ( | 1.2 (Co-elution) | 2.5 | 3.8 |
| Robustness | High | Low (Drift prone) | High |
Key Insight: Method C provides the sharpest peaks because the analyte is in a single, neutral state, maximizing mass transfer kinetics.
Recommended Protocol: High-pH Hybrid C18
This protocol is the "Gold Standard" for purity analysis of basic spiro-amines.
Reagents & Buffer Preparation[5][6]
-
Reagent: Ammonium Bicarbonate (
), HPLC Grade. -
Base: Ammonium Hydroxide (
), 28-30%. -
Preparation (10mM, pH 10.0):
-
Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water.
-
Measure pH (typically ~7.8).
-
Add Ammonium Hydroxide dropwise under stirring until pH reaches 10.0
0.1. -
Filter through a 0.2 µm membrane. Note: Prepare fresh daily to prevent pH drift due to
absorption.
-
Instrument Parameters
-
Column: Waters XSelect CSH C18 XP, 2.5 µm, 4.6 x 100 mm (or equivalent Hybrid C18).
-
Temperature: 40°C (Reduces viscosity and improves mass transfer for rigid spiro-cycles).
-
Flow Rate: 1.0 mL/min (Adjust for column ID).
-
Detection: UV at 210 nm (Spiro-amines often lack strong chromophores; 210 nm captures the amide/amine backbone).
Gradient Table
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (MeCN) | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 10.0 | 5 | 95 | Linear |
| 12.0 | 5 | 95 | Wash |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Method Development Decision Workflow
Use this logic flow to determine if this method applies to your specific spiro-scaffold.
Figure 2: Decision tree for selecting the optimal chromatographic mode based on analyte properties.
References
-
Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Action for Basic Compounds. Waters.com.[1] [Link]
-
Agilent Technologies. (2018). Control pH During Method Development for Better Chromatography. Agilent.com. [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Chromatography Online. (2014). HILIC: The Pros and Cons.[2][3] LCGC International. [Link]
Sources
Crystal Structure Analysis & Salt Selection Guide: 6,9-Diazaspiro[4.5]decane Scaffolds
This guide provides an in-depth technical analysis of the solid-state properties and crystal structure determination for 6,9-diazaspiro[4.5]decane salts. It is designed for medicinal chemists and solid-state scientists optimizing this "privileged scaffold" for drug development.
Executive Summary: The Spiro Advantage
The 6,9-diazaspiro[4.5]decane core (CAS: 4727-72-4 for free base; CAS: 145122-55-0 for 2HCl) represents a distinct class of spiro-bicyclic diamines. Unlike flat aromatic scaffolds, this structure offers inherent three-dimensionality (
However, the free base is typically an oil or low-melting solid with poor handling properties. To incorporate this scaffold into a drug product, selecting the optimal salt form is critical. This guide compares the industry-standard Dihydrochloride against alternative organic salts, providing a roadmap for crystallographic characterization.
Comparative Performance Profile: Salt Forms
The following comparison evaluates the standard commercial form against potential alternatives derived from rational salt screening.
| Feature | Dihydrochloride (2HCl) | Free Base | Hemifumarate / Maleate |
| CAS Number | 145122-55-0 | 4727-72-4 | N/A (Custom) |
| Physical State | Crystalline Solid | Viscous Oil / Low MP Solid | Crystalline Needles/Plates |
| Hygroscopicity | High (Risk of deliquescence) | Low (but oxidation prone) | Low (Preferred for stability) |
| Solubility (Water) | > 100 mg/mL (Excellent) | < 1 mg/mL (Poor) | 10–50 mg/mL (Moderate) |
| Crystal Packing | Ionic lattice, Cl⁻ bridging | Van der Waals / Weak H-bonds | H-bond Network (Carboxylate-Amine) |
| Primary Use | Early Discovery / Aqueous Solns | Synthesis Intermediate | Solid Oral Dosage Forms |
Structural Insights & Causality
-
The Dihydrochloride Problem: While highly soluble, the small chloride counter-ions allow for tight packing that can unfortunately create channels for water absorption (hygroscopicity). The high charge density on the protonated nitrogens (
) leads to strong ionic interactions but often results in brittle crystals difficult to process. -
The Organic Salt Solution: Using larger dicarboxylic acids (e.g., fumaric or maleic acid) introduces directional hydrogen bonding (N-H···O). This often creates a "host-guest" framework where the spiro-scaffold is rigidly held, reducing hygroscopicity and improving thermal stability.
Experimental Protocol: Salt Screening & Crystal Growth
To identify the optimal solid form, do not rely on random evaporation. Use this thermodynamically driven workflow.
Phase 1: The Salt Screen
Objective: Generate diverse crystalline hits using counter-ions with varying pKa values.
-
Preparation: Dissolve 100 mg of 6,9-diazaspiro[4.5]decane free base in 2 mL of MeOH/EtOH (1:1).
-
Acid Addition: Add 2.05 equivalents of acid (HCl, H₂SO₄, Fumaric, Maleic, Succinic) to ensuring full protonation of both nitrogens.
-
Solvent Switch: If precipitation is immediate, heat to redissolve. If no precipitate forms, add an anti-solvent (EtOAc or MTBE) dropwise until turbidity persists.
-
Maturation: Cycle the temperature (50°C ↔ 5°C) for 24 hours to promote stable polymorph growth.
Phase 2: Single Crystal Growth (Vapor Diffusion)
For X-ray quality crystals (0.2 – 0.5 mm)
-
Inner Vial: Place 10 mg of the salt in a small HPLC vial. Dissolve in minimal Methanol (good solubility).
-
Outer Vial: Place the open inner vial inside a larger 20 mL scintillation vial containing Acetone or Diisopropyl Ether (poor solubility).
-
Equilibration: Cap the outer vial tightly. The volatile anti-solvent will slowly diffuse into the methanol, increasing supersaturation gently.
-
Harvest: Check after 3–7 days. Isolate crystals immediately in Paratone-N oil to prevent desolvation.
Visualizing the Decision Logic
The following diagram outlines the logical pathway for selecting the correct salt form based on the observed physicochemical properties.
Caption: Decision tree for optimizing solid-state forms of spiro-diamine scaffolds.
Structural Analysis (SCXRD)
When analyzing the solved structure, focus on these three critical geometric parameters which define the scaffold's integrity:
-
Spiro-Angle Orthogonality:
-
Measure the angle between the mean plane of the 5-membered ring and the 6-membered ring.
-
Target: ~88°–90°. Significant deviation (>5°) indicates crystal packing stress, which may lead to polymorph instability.
-
-
Ring Puckering (Cremer-Pople Parameters):
-
The 6-membered piperidine ring should adopt a Chair conformation (
). -
The 5-membered ring typically adopts an Envelope conformation .
-
Validation: If the piperidine ring is twisted (Boat/Twist-boat), the salt may be a high-energy metastable form.
-
-
Hydrogen Bond Network:
-
In the Dihydrochloride , look for
interactions forming 1D chains. -
In Hemifumarates , look for
graph set motifs where the carboxylate bridges two amine centers, creating a robust 2D sheet.
-
Reference Data Points
-
Unit Cell Volume: Expect approx. 180–220 ų per molecule (Z=4 for P21/c is common).
-
Density: ~1.2 – 1.3 g/cm³ for HCl salts; ~1.3 – 1.4 g/cm³ for organic salts (due to better packing efficiency).
References
-
PubChem. (2025).[1][2] 6,9-Diazaspiro[4.5]decane dihydrochloride (Compound Summary). National Library of Medicine. [Link]
-
Reymond, J. L., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]
-
Carreira, E. M., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Sources
Spectroscopic identification of spiro-quaternary carbons
<_ _= "The user wants a comprehensive guide on the spectroscopic identification of spiro-quaternary carbons.
Here's a possible structure for the guide:
Part 1: Introduction
-
What are spiro-quaternary carbons?
-
Why is their identification challenging but important in drug development and materials science?
-
Brief overview of the spectroscopic techniques to be discussed.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone Technique
-
13C NMR:
-
Expected chemical shift range for spiro-quaternary carbons.
-
Why their signals are often of low intensity.
-
Comparison with other quaternary carbons.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
How DEPT-90 and DEPT-135 experiments help in identifying quaternary carbons by their absence of signals.
-
Step-by-step protocol for a DEPT experiment.
-
Example spectra comparing a molecule with and without a spiro-quaternary carbon.
-
-
2D NMR Techniques (HMBC and HSQC):
-
HMBC (Heteronuclear Multiple Bond Correlation): The key experiment. Explanation of how long-range correlations (2JCH, 3JCH) from protons on adjacent carbons to the spiro-quaternary carbon are the definitive proof.
-
HSQC (Heteronuclear Single Quantum Coherence): Used to identify direct C-H bonds, which helps in assigning the protons that will show correlations in the HMBC.
-
Detailed protocol for acquiring and interpreting HMBC and HSQC spectra for this purpose.
-
Graphviz diagram illustrating the crucial HMBC correlations.
-
-
Advanced NMR Pulse Sequences:
-
Brief mention of specialized sequences like iQCD for specifically detecting quaternary carbons.
-
Part 3: Mass Spectrometry (MS) - Corroborative Evidence
-
Fragmentation Patterns:
-
How the rigid spirocyclic framework influences fragmentation.
-
Common fragmentation pathways (e.g., cleavage at the spiro-atom, retro-Diels-Alder in specific systems).
-
Comparison of fragmentation patterns of spirocycles vs. non-spirocyclic isomers.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Importance for confirming the elemental composition.
-
Part 4: Other Spectroscopic Techniques
-
Infrared (IR) Spectroscopy:
-
Limited but sometimes useful information from C-C stretching or ring strain vibrations.
-
Generally not a primary technique for this specific purpose.
-
-
X-ray Crystallography - The Ultimate Confirmation:
-
When and why it's used.
-
Provides unambiguous 3D structural evidence, including the absolute configuration of the spirocenter.
-
Comparison of the level of certainty provided by X-ray crystallography versus spectroscopic methods.
-
Part 5: Integrated Spectroscopic Workflow
-
A systematic approach combining the techniques.
-
Graphviz diagram of the workflow, from initial 1D NMR to 2D NMR and final confirmation.
-
Case study with annotated spectra and data tables.
-
Summary of the strengths and limitations of each technique.
-
Future outlook.
Part 7: References
-
A numbered list of all cited sources with titles, sources, and clickable URLs.
I will now start generating the content based on this structure, beginning with the introduction and then moving into the detailed NMR sections. I will create the necessary tables and Graphviz diagrams as I go. I have enough information from the initial search to begin writing, and I will perform more targeted searches if I need specific data points or protocols.### A Senior Application Scientist's Guide to the Spectroscopic Identification of Spiro-Quaternary Carbons
For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of novel molecules is paramount. Among the myriad of structural motifs, the spiro-quaternary carbon presents a unique and often formidable identification challenge. This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for unambiguously characterizing this feature, moving beyond a mere listing of methods to explain the causality behind experimental choices and data interpretation.
The Challenge of the Spiro-Center
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Identification
NMR spectroscopy is the most powerful tool for elucidating the carbon skeleton of a molecule. For spiro-quaternary carbons, a combination of 1D and 2D NMR experiments is not just helpful, but essential.
1D NMR: Finding the "Silent" Carbon
¹³C NMR Spectroscopy: The journey begins with a standard proton-decoupled ¹³C NMR spectrum. This experiment provides a signal for every unique carbon atom in the molecule.[1]
-
Chemical Shift (δ): Spiro-quaternary carbons typically resonate in the aliphatic region of the spectrum, but their exact chemical shift is highly dependent on the nature of the rings and any adjacent heteroatoms. The chemical shift can be influenced by factors like ring strain and substitution.[2]
-
Signal Intensity: A key characteristic of quaternary carbons, including spiro-centers, is their typically weak signal intensity in a standard ¹³C NMR spectrum.[3] This is due to their long relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments is crucial for differentiating carbons based on the number of attached protons.[4] The spiro-quaternary carbon is identified by its absence.
-
DEPT-90: This experiment exclusively shows signals for CH (methine) carbons.[5][6]
-
DEPT-135: This experiment shows CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals.[5][6]
Crucially, quaternary carbons do not appear in either DEPT-90 or DEPT-135 spectra.[7] By comparing the standard ¹³C spectrum with the DEPT spectra, one can identify the signals corresponding to carbons with no attached protons.
| Experiment | CH₃ | CH₂ | CH | Quaternary C (including Spiro) |
| ¹³C Broadband Decoupled | Present | Present | Present | Present |
| DEPT-90 | Absent | Absent | Present | Absent |
| DEPT-135 | Positive | Negative | Positive | Absent |
Table 1: Expected signals in ¹³C and DEPT NMR experiments.
2D NMR: Building the Connectivity Puzzle
While 1D NMR can suggest the presence of a quaternary carbon, 2D NMR is required to definitively prove its identity as a spiro-center by establishing its connectivity to the surrounding atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for identifying a spiro-quaternary carbon. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[8] The absence of any one-bond correlations (¹JCH) is a key feature.[8]
To confirm a spiro-center, one must observe correlation peaks between the "silent" quaternary carbon signal and protons on the adjacent carbons in both rings.
HSQC (Heteronuclear Single Quantum Coherence): While HMBC provides the key long-range correlations, HSQC is used first to definitively identify which protons are directly attached to which carbons (¹JCH correlations).[8][9] This allows for the unambiguous assignment of the protons that will be used to probe the connectivity to the spiro-center in the HMBC spectrum.
Experimental Protocol: 2D NMR for Spiro-Center Identification
-
Acquire a high-resolution ¹H NMR spectrum to identify all proton signals and their multiplicities.
-
Acquire a standard ¹³C NMR spectrum and DEPT-135/90 spectra to locate all carbon signals and identify the candidate quaternary carbon signals by their absence in the DEPT spectra.
-
Acquire an HSQC spectrum. Use this to create a definitive map of all one-bond C-H connections. This is a crucial step for accurate assignment.
-
Acquire an HMBC spectrum. Optimize the experiment to detect long-range couplings (typically 4-8 Hz).
-
Analyze the HMBC data. Look for cross-peaks connecting the chemical shift of your candidate spiro-quaternary carbon on the F1 (¹³C) axis to the chemical shifts of protons on adjacent carbons (identified via HSQC) on the F2 (¹H) axis. The presence of these correlations from protons in two different spin systems (representing the two rings) to the same quaternary carbon is the definitive spectroscopic proof of a spiro-center.
Caption: Key HMBC correlations confirming a spiro-carbon.
Mass Spectrometry (MS): Corroborative Evidence from Fragmentation
While NMR elucidates the atomic connectivity, mass spectrometry provides information on the molecule's mass and can offer structural clues through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): This is a mandatory first step to determine the exact mass and, therefore, the elemental composition of the molecule. This is crucial for verifying that the proposed structure is consistent with the molecular formula.
Fragmentation Analysis: The way a molecule breaks apart upon ionization can reveal underlying structural features.[10][11] Spirocyclic compounds often exhibit characteristic fragmentation patterns due to the inherent strain and connectivity of the spiro-center.
-
Cleavage at the Spiro-Atom: A common fragmentation pathway involves the cleavage of a bond to the spiro-carbon.[12]
-
Ring-Opening Reactions: Depending on the nature of the rings, fragmentation can be initiated by reactions like a retro-Diels-Alder, which opens one of the rings.[12]
Analysis of the resulting fragments can help piece together the structure and provide evidence that is consistent with the proposed spirocyclic framework. However, it's important to note that distinguishing between stereoisomers using MS alone is extremely challenging, as they have identical masses and often similar fragmentation.[12]
| Technique | Information Provided | Comparison to Alternative |
| HRMS (e.g., ESI-TOF) | Exact mass and elemental composition. | Provides definitive molecular formula, which is essential. Low-resolution MS only gives nominal mass. |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Fragmentation of spirocycles can be complex but may show characteristic losses corresponding to one of the rings, unlike a non-spiro isomer which might show different cleavage patterns. |
Table 2: Mass Spectrometry Techniques and Their Utility.
Complementary and Confirmatory Techniques
While NMR and MS are the primary workhorses, other techniques can provide valuable, albeit less direct, information or offer the ultimate confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups based on the vibrations of chemical bonds.[13][14] Its utility in identifying a spiro-quaternary carbon is limited. However, it can sometimes provide subtle clues:
-
Ring Strain: Highly strained rings in a spiro compound may show C-C and C-H stretching vibrations at slightly different wavenumbers than their acyclic counterparts.
-
Absence of C-H Stretch: The spiro-carbon itself, having no C-H bonds, will not contribute to the C-H stretching region (~2850-3000 cm⁻¹).[15]
IR spectroscopy is best used to confirm the presence of other functional groups in the molecule rather than for direct identification of the spiro-center.
X-ray Crystallography: The Unambiguous Answer
When a molecule can be crystallized, single-crystal X-ray diffraction (SCXRD) provides the ultimate, unambiguous proof of structure.[16]
-
Absolute Confirmation: X-ray crystallography determines the precise 3D coordinates of every atom in the molecule, leaving no doubt about connectivity, including the presence of a spiro-center.[17][18]
-
Stereochemistry: It is the gold standard for determining the absolute configuration of chiral centers, which is often a critical piece of information for spirocyclic compounds in drug development.[16]
The primary limitation of X-ray crystallography is the requirement for a suitable single crystal, which can be challenging and time-consuming to obtain.
Integrated Workflow for Identification
A systematic and logical workflow is crucial for the efficient and accurate identification of a spiro-quaternary carbon.
Caption: Systematic workflow for spiro-carbon identification.
Conclusion
The identification of a spiro-quaternary carbon is a non-trivial task that relies on the synergistic application of multiple spectroscopic techniques. While ¹³C and DEPT NMR can signal the presence of a quaternary carbon, the HMBC experiment is the definitive spectroscopic tool for establishing the crucial connectivity that defines the spiro-center. HRMS provides an essential confirmation of the molecular formula, and fragmentation patterns can offer corroborating evidence. Finally, when an unambiguous, absolute structural proof is required and a suitable crystal can be obtained, X-ray crystallography stands as the ultimate arbiter. By following a logical, integrated workflow, researchers can confidently and accurately characterize these challenging but increasingly important molecular architectures.
References
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]
-
University of Regensburg. (n.d.). 13C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2022, December 28). 12.12: ¹³C NMR Spectroscopy and DEPT. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). 13C NMR Spectroscopy Explained | Carbon-13 Chemical Shifts, Peak Interpretation & DEPT NMR [Video]. YouTube. [Link]
-
Parent, M., et al. (2020). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. Applied Spectroscopy Reviews, 56(2). [Link]
-
Preite, M. D. C., et al. (n.d.). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry. [Link]
-
Parent, M., et al. (2020). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. Applied Spectroscopy Reviews, 56(2). [Link]
-
The Royal Society of Chemistry. (2011). 1H NMR spectrum of the spiro compound 18. [Link]
-
ResearchGate. (n.d.). IR spectra of compound 1. [Link]
-
ResearchGate. (n.d.). 31 P NMR spectra of spiro-ansa compound, N 3 P 3 Cl 2 [O(CH 2 ) 5 O] 2. [Link]
-
Krock, B., et al. (n.d.). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs. [Link]
-
Chemistry LibreTexts. (2023, May 4). 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
NMR Service. (n.d.). 13 Carbon NMR. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. [Link]
-
ACS Publications. (2026, February 10). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. [Link]
-
OUCI. (n.d.). Getting the Most Out of HSQC and HMBC Spectra. [Link]
-
Michigan State University. (n.d.). NMR Spectroscopy. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Taylor & Francis Online. (2006, August 19). 13C-NMR Assignments for Methyls and Quaternary Carbons of the Limonoid Obacunone. [Link]
-
National Institutes of Health. (n.d.). All-Heteroatom-Substituted Carbon Spiro Stereocenters: Synthesis, Resolution, Enantiomeric Stability, and Absolute Configuration. [Link]
-
National Institutes of Health. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. [Link]
-
Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-84. [Link]
-
ResearchGate. (n.d.). Selected regions of 2D HMBC (a) and 2D HSQC (b) NMR spectra of the.... [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. [Link]
-
Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
